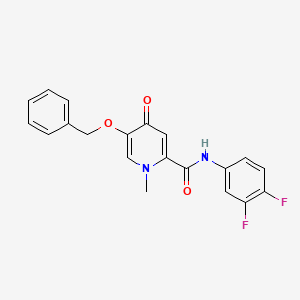

![molecular formula C20H25ClF3N3O3S B2719383 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1119391-86-4](/img/structure/B2719383.png)

1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

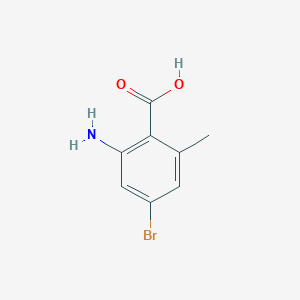

The compound is a unique chemical with the empirical formula C14H15ClF3N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is sold “as-is” without any warranty of fitness for a particular purpose .

Molecular Structure Analysis

The molecular weight of the compound is 333.74 . The SMILES string, which represents the structure of the molecule, is FC(F)(F)c1cnc(N2CCN(CC2)C(=O)C3CC3)c(Cl)c1 .Wissenschaftliche Forschungsanwendungen

Automated Pre-Column Derivatization and HPLC with Fluorescence Detection

A study by Kline et al. (1999) details a sensitive and selective method for the determination of a complex non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection, demonstrating the analytical applications of complex compounds in biomedical research and drug monitoring Kline, Kusma, & Matuszewski, 1999.

Sulfonamides and Cationic Cyclisations

Haskins and Knight (2002) explored sulfonamides as terminators of cationic cyclisations, showing that trifluoromethanesulfonic (triflic) acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and polycyclic systems. This study highlights the potential of sulfonamide groups in synthetic organic chemistry, particularly in constructing complex cyclic and polycyclic structures Haskins & Knight, 2002.

Multifunctional Antioxidants for Age-Related Diseases

Research by Jin et al. (2010) on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide introduced compounds with free radical scavenger groups, demonstrating their potential in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia. This indicates the therapeutic applications of complex sulfonamide derivatives in treating age-related diseases Jin, Randazzo, Zhang, & Kador, 2010.

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups, used in making fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibit high thermal stability, low dielectric constants, and transparency, suggesting their use in advanced material applications Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013.

Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Mallesha et al. (2012) synthesized and evaluated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines. Some compounds showed significant activity, pointing to the potential of piperazine-containing compounds in cancer therapy Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClF3N3O3S/c1-18(2)13-3-4-19(18,16(28)10-13)12-31(29,30)27-7-5-26(6-8-27)17-15(21)9-14(11-25-17)20(22,23)24/h9,11,13H,3-8,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUVABZPFJHSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

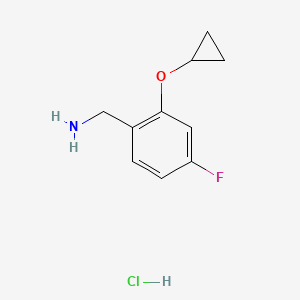

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2719303.png)

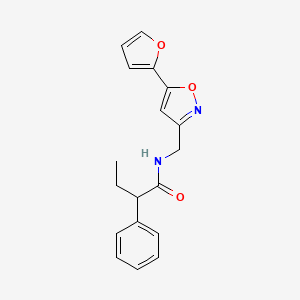

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-bromobenzamide](/img/structure/B2719304.png)

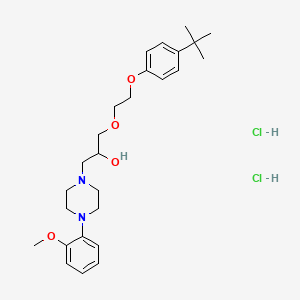

![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)

![3-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2719321.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)